4-Hydroxy-5,6-dimethyl-2H-pyran-2-one chemical properties
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one, a member of the versatile 4-hydroxy-2-pyrone class of heterocyclic compounds. These structures are recognized as important polyketides and serve as valuable scaffolds and building blocks in synthetic organic chemistry.[1][2][3] This guide delves into the core physicochemical properties, detailed spectroscopic profile, characteristic chemical reactivity including tautomerism, and potential biological significance of this specific dimethylated analog. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular behavior and synthetic utility.
Molecular Structure and Physicochemical Properties
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is a substituted α-pyrone (or 2-pyrone), which is an unsaturated cyclic ester or lactone. The core structure features a di-substituted pyran-2-one ring with a hydroxyl group at the C4 position and two methyl groups at the C5 and C6 positions. These substitutions significantly influence the molecule's electronic properties, solubility, and reactivity compared to the parent 2H-pyran-2-one scaffold.[4]
The key physicochemical parameters are summarized below, providing a foundational dataset for experimental design.
Diagram 1: Chemical Structure of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one
Caption: Chemical structure of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-hydroxy-5,6-dimethylpyran-2-one | PubChem[5] |
| CAS Number | 50405-45-3 | PubChem[5] |
| Molecular Formula | C₇H₈O₃ | PubChem[5] |
| Molecular Weight | 140.14 g/mol | PubChem[5] |
| Canonical SMILES | CC1=C(OC(=O)C=C1O)C | PubChem[5] |
| InChI Key | FADNXPYGPCOODY-UHFFFAOYSA-N | PubChem[5] |
Tautomerism: A Key Chemical Feature
A defining characteristic of the 4-hydroxy-2-pyrone scaffold is its existence in a tautomeric equilibrium with its corresponding 2,4-pyrandione form. For most derivatives, including the subject compound, the 4-hydroxy-2-pyrone tautomer is predominantly favored.[2][3]
Causality: The stability of the 4-hydroxy-2-pyrone form arises from an extended π-conjugation system involving the C5=C6 double bond, the C2-carbonyl group, and the enol system at C4. This delocalization results in a more stable, lower-energy electronic state compared to the cross-conjugated dione tautomer. This equilibrium is analogous to the well-studied hydroxypyridine-pyridone tautomerism, where resonance stabilization dictates the favored form.[6][7]
Diagram 2: Keto-Enol Tautomerism
Caption: Equilibrium between the two tautomeric forms of the pyrone ring.
Spectroscopic Profile and Structural Elucidation
The structural identity and purity of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one are unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum is expected to be simple and highly informative.
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δ 5.5-6.0 ppm (1H, singlet): This signal corresponds to the vinyl proton at the C3 position. Its chemical shift is influenced by the adjacent carbonyl group and the electron-donating hydroxyl group.
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δ ~11.0 ppm (1H, broad singlet): The acidic enolic proton (C4-OH) is expected to appear far downfield and may be broad due to hydrogen bonding and chemical exchange. This peak would disappear upon a D₂O shake.
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δ ~2.1 ppm (3H, singlet): A singlet for the methyl protons at the C6 position, adjacent to the ring oxygen.
-
δ ~1.9 ppm (3H, singlet): A singlet for the methyl protons at the C5 position. The slight difference in chemical shift between the two methyl groups arises from their distinct electronic environments within the conjugated system.
-
-
13C NMR: The carbon spectrum provides a map of the carbon backbone.
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δ >160 ppm: The C2 carbonyl carbon of the lactone is the most deshielded, appearing furthest downfield.
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δ ~155-165 ppm: The C4 and C6 carbons, both attached to oxygen, will be in this region.
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δ ~100-110 ppm: The C3 and C5 carbons of the double bonds are expected in this range.
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δ <20 ppm: The two methyl carbons (C5-CH₃ and C6-CH₃) will appear in the upfield aliphatic region.
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Infrared (IR) Spectroscopy
The IR spectrum reveals the key functional groups present in the molecule.
-
3200-2800 cm-1 (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the enolic hydroxyl group, often showing evidence of hydrogen bonding.
-
1720-1680 cm-1 (strong): Intense absorption from the C=O stretching vibration of the α,β-unsaturated lactone.
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1650-1550 cm-1: Multiple sharp to medium bands corresponding to the C=C stretching vibrations of the pyrone ring.
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1250-1100 cm-1: Strong C-O stretching vibrations associated with the lactone ester linkage and the enol ether.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the molecular formula.
-
Molecular Ion (M+): A prominent peak is expected at m/z = 140, corresponding to the molecular weight of C₇H₈O₃.
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Key Fragmentation Pathways: Analysis of fragmentation patterns of similar 2-pyrones suggests likely fragmentation pathways including:
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Loss of carbon monoxide (CO, 28 Da) via retro-Diels-Alder-type cleavage.
-
Loss of a methyl radical (•CH₃, 15 Da).
-
Sequential loss of CO and other small fragments.
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Chemical Reactivity and Synthetic Strategies
The reactivity of 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is governed by its multiple functional groups and the tautomeric equilibrium. The molecule possesses several electrophilic and nucleophilic centers, making it a versatile synthetic intermediate.[2]
Key Reactive Sites
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Acidic Hydroxyl Group (C4-OH): The enolic proton is acidic and can be deprotonated by a suitable base to form a resonance-stabilized enolate. This anion can then undergo O-alkylation or O-acylation.
-
Electrophilic Carbons (C2, C6): The carbonyl carbon (C2) and the C6 carbon are electrophilic centers susceptible to attack by strong nucleophiles, which can potentially lead to ring-opening of the lactone.[1]
-
Nucleophilic Carbon (C3): While the C3 position in the major enol tautomer is electron-rich, the corresponding position in the minor dione tautomer is a classic active methylene site, capable of participating in condensation reactions.
Representative Synthetic Protocol
Diagram 3: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-hydroxy-2-pyrones.
Protocol: A Self-Validating Experimental Approach
This hypothetical protocol illustrates the key steps and the rationale behind them, ensuring a self-validating system where the purity and identity of the product are confirmed at the end.
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Reaction Setup: A solution of an appropriate β-ketoester is treated with a suitable base (e.g., NaH or LDA) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂) at 0 °C.
-
Causality: Anhydrous and inert conditions are critical to prevent quenching of the strong base and unwanted side reactions with water or oxygen.
-
-
Acylation: An acylating agent, such as a diketene equivalent or an acid chloride, is added slowly to the enolate solution. The reaction is allowed to warm to room temperature and stirred for several hours.
-
Causality: Slow addition controls the exothermic reaction. Stirring ensures complete conversion to the linear tri-carbonyl intermediate.
-
-
Cyclization: The reaction mixture is quenched with a mild acid (e.g., aqueous HCl). This protonates the intermediate and catalyzes the intramolecular cyclization and subsequent dehydration to form the pyrone ring.
-
Causality: The acid quench serves both to stop the initial reaction and to promote the desired ring-forming cascade.
-
-
Workup & Extraction: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Causality: This standard liquid-liquid extraction separates the organic product from inorganic salts and aqueous-soluble materials. Drying is essential before solvent removal.
-
-
Purification & Validation: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.
-
Trustworthiness: This step is crucial for scientific integrity. The final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3.0 (NMR, IR, MS) and by melting point analysis. Only a well-characterized compound should be used in further applications.
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Potential Applications and Biological Activity
The 2-pyrone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products with a wide array of biological activities.[10] These include antifungal, antibacterial, phytotoxic, anti-inflammatory, and cytotoxic properties.[2][10][11] While specific bioactivity data for 4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is not extensively documented, its structural similarity to known bioactive compounds, like triacetic acid lactone, suggests it is a promising candidate for biological screening programs.[1] Its polyfunctional nature also makes it an attractive starting material for the synthesis of more complex heterocyclic systems and potential drug candidates.[12]
Conclusion
4-Hydroxy-5,6-dimethyl-2H-pyran-2-one is a classic example of the 4-hydroxy-2-pyrone family, defined by its stable, conjugated enol-lactone structure and its keto-enol tautomerism. Its chemical properties are dictated by the interplay of its hydroxyl, carbonyl, and alkene functionalities. A thorough understanding of its spectroscopic signature is essential for its unambiguous identification, while its predictable reactivity makes it a valuable tool for synthetic chemists. Given the established biological relevance of the pyrone scaffold, this compound represents a molecule of significant interest for further investigation in materials science, agrochemistry, and pharmaceutical development.
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